o-Vanillin physical and chemical properties
o-Vanillin physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of o-Vanillin
Abstract
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is an organic compound and a key aromatic aldehyde.[1] As an isomer of the more commonly known vanillin, it possesses distinct physical and chemical properties owing to the ortho positioning of its hydroxyl group relative to the aldehyde function. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of o-vanillin, its spectral data, reactivity, and stability. Detailed experimental protocols for the determination of key properties are also presented, making this a valuable resource for researchers, scientists, and professionals in drug development.
Physical Properties
o-Vanillin is a yellow, fibrous crystalline solid at room temperature.[1] Its physical properties are summarized in the table below. It is slightly soluble in water but shows good solubility in various organic solvents.[2]
| Property | Value | Source(s) |
| Appearance | Yellow, fibrous solid; Yellow crystal; Pale yellow to brown | [1][3] |
| Molecular Formula | C₈H₈O₃ | [1][4] |
| Molar Mass | 152.15 g/mol | [1][4] |
| Melting Point | 40-42 °C (104-108 °F; 313-315 K) | [1][5] |
| Boiling Point | 265-266 °C (509-511 °F; 538-539 K) | [1][4] |
| Density | 1.231 g/mL | [1] |
| Vapor Pressure | 0.00556 mmHg at 25°C | |
| Flash Point | >112°C (>230°F) | [2] |
| Water Solubility | Slightly soluble | [2] |
| Other Solubilities | Very soluble in alcohol, ether, benzene, carbon disulfide | [2] |
Chemical Properties
The chemical nature of o-vanillin is defined by its three functional groups: a phenol, an ether, and an aldehyde.[1] This combination of functional groups dictates its reactivity and chemical behavior. The "ortho-" prefix indicates that the hydroxyl group is located at the C2 position, adjacent to the aldehyde group at C1 on the benzene ring.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-3-methoxybenzaldehyde | [2][6] |
| Synonyms | 3-Methoxysalicylaldehyde, ortho-Vanillin | [7][8] |
| CAS Number | 148-53-8 | [4] |
| pKa | 7.912 (at 25°C) | |
| InChI Key | JJVNINGBHGBWJH-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | COC1=CC=CC(C=O)=C1O | [2][4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of o-vanillin.
| Spectroscopy | Key Features and Peaks | Source(s) |
| UV-Vis | UV-Vis spectra are available and can be used for quantitative analysis. | [9][10][11] |
| Infrared (IR) | The IR spectrum shows characteristic peaks for the hydroxyl, aldehyde, and ether functional groups. | [2][12] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule. | [9][13] |
| Mass Spectrometry (MS) | Mass spectra can be used to determine the molecular weight and fragmentation pattern of o-vanillin. | [9] |
Reactivity and Stability
Reactivity: The reactivity of o-vanillin is governed by its aldehyde, phenol, and ether functional groups.
-
Aldehyde Group: The aldehyde group can undergo oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various condensation reactions.
-
Phenolic Hydroxyl Group: The phenolic hydroxyl group imparts acidic properties to the molecule (pKa ≈ 7.9) and can be deprotonated in the presence of a base.[14]
-
Aromatic Ring: The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic substitution reactions.
Stability: o-Vanillin is stable at room temperature in closed containers under normal storage and handling conditions.[7] However, it is sensitive to air and may slowly oxidize, especially in the presence of moisture.[15] It is also light-sensitive and may discolor upon exposure to light.[16]
Incompatibilities: o-Vanillin is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][17]
Safety and Handling
o-Vanillin is considered a hazardous substance.[18] It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[8]
| Hazard | Description | Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. LD50 (oral, mouse) = 1330 mg/kg. | [19] |
| Skin Irritation | Causes skin irritation. | [7][8][19] |
| Eye Irritation | Causes serious eye irritation. | [7][8][19] |
| Respiratory Irritation | May cause respiratory irritation. | [8][19] |
| GHS Pictograms | GHS05 (Corrosive), GHS07 (Exclamation mark) | [1] |
Handling Precautions: When handling o-vanillin, it is important to use personal protective equipment, including appropriate gloves, safety goggles, and a respirator if dust is generated.[7] Work should be conducted in a well-ventilated area, and exposure to skin and eyes should be avoided.[7]
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a solid sample of o-vanillin.
Methodology:
-
Ensure the o-vanillin sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (40-42 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Solubility Determination
Objective: To qualitatively assess the solubility of o-vanillin in various solvents.
Methodology:
-
Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, diethyl ether, benzene).
-
Add approximately 10 mg of o-vanillin to each test tube.
-
Add the corresponding solvent dropwise to each test tube while agitating.
-
Continue adding the solvent up to a total volume of 1 mL.
-
Observe whether the solid dissolves completely.
-
Classify the solubility as "very soluble," "soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of o-vanillin.
Methodology:
-
Prepare a stock solution of o-vanillin of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare a dilute solution appropriate for UV-Vis analysis.
-
Use a UV-Vis spectrophotometer and fill a quartz cuvette with the solvent to be used as a blank.
-
Record the baseline spectrum of the solvent.
-
Rinse the cuvette with the dilute o-vanillin solution and then fill it with the solution.
-
Scan the sample across the appropriate UV-Vis range (e.g., 200-400 nm).
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Caption: Key functional groups present in the o-Vanillin molecule.
Caption: Workflow for determining the melting point of o-Vanillin.
Caption: Acid-base equilibrium of o-Vanillin in an aqueous solution.
References
- 1. ortho-Vanillin - Wikipedia [en.wikipedia.org]
- 2. o-Vanillin, 99% | Fisher Scientific [fishersci.ca]
- 3. o-Vanillin, 99% 148-53-8 India [ottokemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. o-Vanillin | C8H8O3 | CID 8991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Vanillin [orgspectroscopyint.blogspot.com]
- 14. brainly.com [brainly.com]
- 15. VANILLIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Vanillin | 121-33-5 [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. beta.lakeland.edu [beta.lakeland.edu]
